molecular formula C11H8ClF B12852350 3-Chloro-1-fluoro-8-methylnaphthalene

3-Chloro-1-fluoro-8-methylnaphthalene

Cat. No.: B12852350
M. Wt: 194.63 g/mol
InChI Key: RMKWCVDBAWXBSI-UHFFFAOYSA-N
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Description

3-Chloro-1-fluoro-8-methylnaphthalene is a polyhalogenated naphthalene derivative with the molecular formula C₁₁H₈ClF. It features a naphthalene backbone substituted with a chlorine atom at position 3, a fluorine atom at position 1, and a methyl group at position 8.

Properties

Molecular Formula

C11H8ClF

Molecular Weight

194.63 g/mol

IUPAC Name

3-chloro-1-fluoro-8-methylnaphthalene

InChI

InChI=1S/C11H8ClF/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,1H3

InChI Key

RMKWCVDBAWXBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-fluoro-8-methylnaphthalene typically involves halogenation reactions. One common method is the selective halogenation of naphthalene derivatives. For instance, the bromination of naphthalene can be achieved using molecular bromine under photochemical conditions . Similarly, chlorination and fluorination can be performed using appropriate halogenating agents under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of 3-Chloro-1-fluoro-8-methylnaphthalene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-fluoro-8-methylnaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Chloro-1-fluoro-8-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-fluoro-8-methylnaphthalene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.

Comparison with Similar Compounds

Substituent Impact :

  • Fluorine : Highly electronegative, induces strong electron-withdrawing effects, directing electrophilic substitution to meta/para positions.
  • Chlorine : Moderately electron-withdrawing, directs ortho/para substitution.
  • Methyl Group : Electron-donating via hyperconjugation, activates the ring for electrophilic attack.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Exact Mass (g/mol) CAS Number
3-Chloro-1-fluoro-8-methylnaphthalene* 194.62 ~3.9 194.03 Not Available
8-Chloro-1-methylnaphthalene 176.64 4.2 176.039 84796-01-0
1-Chloronaphthalene 162.62 3.5 162.008 90-13-1

*Estimated values based on structural analogs.

Key Observations :

  • The addition of fluorine and chlorine in 3-Chloro-1-fluoro-8-methylnaphthalene increases molecular weight compared to 8-Chloro-1-methylnaphthalene.
  • The XLogP3 value (estimated ~3.9) suggests lower hydrophobicity than 8-Chloro-1-methylnaphthalene (4.2) due to fluorine’s polar nature.

Environmental and Toxicological Considerations

  • Chlorinated naphthalenes (e.g., Halowax 1031) are known for environmental persistence and toxicity .

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